3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide often involves multistep reactions, including the introduction of the trifluoromethyl group, employing building blocks like (E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide, which is prepared from ethyl trifluoroacetate with high diastereoselectivity (Yamazaki & Ishikawa, 1985).
Molecular Structure Analysis
Molecular structure characterization, including NMR, FT-IR spectroscopies, and X-ray diffraction, provides insights into the compound's configuration. For instance, coumarin-based fluorescent ATRP initiators show the complexity of synthesizing and analyzing related molecules (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are highlighted by their ability to undergo various reactions, including cycloaddition and transformations into cyclic sulfoximines, facilitated by specific functional groups (Ye et al., 2014).
Physical Properties Analysis
Physical properties, including crystalline structure and vibrational frequencies, are crucial for understanding the compound's behavior. The synthesis and characterization of structurally similar sulfonamide compounds provide valuable data for comparison (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards nucleophilic side chains of proteins, are explored through reactions with reagents like N-Ethyl-5-phenylisoxazolium 3 - sulfonate (Llamas et al., 1986). The exploration of these properties helps in understanding the functional applications and interactions of the compound at a molecular level.
properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-2-22-27(25,26)14-10-7-13(8-11-14)9-12-17(24)23-16-6-4-3-5-15(16)18(19,20)21/h3-8,10-11,22H,2,9,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHBPZOPGMBMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
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